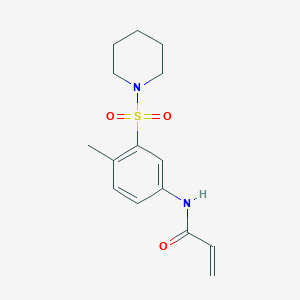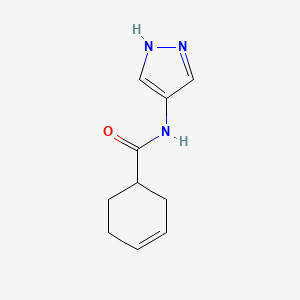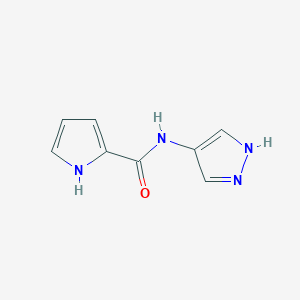
3-bromo-N-(1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1H-pyrazol-4-yl)benzamide involves the inhibition of various enzymes and proteins in the target cells. In cancer cells, it inhibits the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. In weeds and pests, it inhibits the activity of various enzymes involved in the synthesis of essential proteins, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(1H-pyrazol-4-yl)benzamide depend on the target cells and organisms. In cancer cells, it induces apoptosis, which is programmed cell death, and inhibits cell proliferation. In weeds and pests, it leads to the inhibition of growth and development, resulting in their death. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(1H-pyrazol-4-yl)benzamide in lab experiments is its high potency, which allows for the use of low concentrations. This reduces the risk of toxicity and side effects. Another advantage is its broad spectrum of activity, which makes it useful in various scientific research applications. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 3-bromo-N-(1H-pyrazol-4-yl)benzamide. In the field of medicine, further studies are needed to determine its efficacy and safety as an anticancer agent in various types of cancer. In agriculture, more research is needed to determine its potential as a herbicide and pesticide and its effects on non-target organisms. In material science, further studies are needed to determine its potential as a building block for the synthesis of various organic compounds. Additionally, the development of more efficient and sustainable synthesis methods for this compound is a promising future direction.
Synthesis Methods
The synthesis of 3-bromo-N-(1H-pyrazol-4-yl)benzamide involves the reaction of 4-bromobenzoyl chloride with 1H-pyrazole-4-amine in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
3-bromo-N-(1H-pyrazol-4-yl)benzamide has shown promising results in various scientific research applications. In the field of medicine, it has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, it has been investigated for its potential as a herbicide and pesticide due to its ability to inhibit the growth of weeds and pests. In material science, it has been studied for its potential as a building block for the synthesis of various organic compounds.
properties
IUPAC Name |
3-bromo-N-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-3-1-2-7(4-8)10(15)14-9-5-12-13-6-9/h1-6H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXSUPHXLOUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1H-pyrazol-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)
![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)
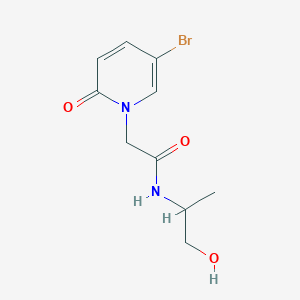
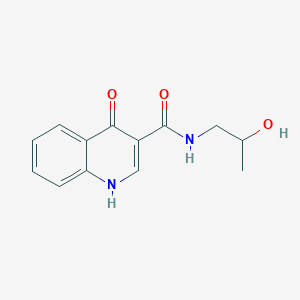


![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)

